molecular formula C15H30O B1597020 7-Pentadecanone CAS No. 6064-38-6

7-Pentadecanone

Cat. No.: B1597020
CAS No.: 6064-38-6
M. Wt: 226.4 g/mol
InChI Key: VUXXXYMMZBAUSE-UHFFFAOYSA-N
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Description

7-Pentadecanone is an organic compound with the molecular formula C15H30O. It is a ketone, specifically a long-chain aliphatic ketone, characterized by a fifteen-carbon chain with a carbonyl group at the seventh position. This compound is known for its use in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Pentadecanone can be synthesized through several methods. One common synthetic route involves the oxidation of 7-pentadecanol using oxidizing agents such as chromium trioxide or potassium permanganate. Another method includes the catalytic hydrogenation of 7-pentadecenoic acid.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of 7-pentadecanol. This process involves the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 7-Pentadecanone undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to produce carboxylic acids.

    Reduction: It can be reduced to form 7-pentadecanol using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products:

    Oxidation: 7-Pentadecanoic acid.

    Reduction: 7-Pentadecanol.

    Substitution: Various substituted ketones depending on the nucleophile used.

Scientific Research Applications

7-Pentadecanone has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Pentadecanone involves its interaction with various molecular targets. As a ketone, it can form hydrogen bonds with biological molecules, influencing their structure and function. It can also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects on cellular pathways.

Comparison with Similar Compounds

    Pentadecane: A saturated hydrocarbon with a similar carbon chain length but lacking the carbonyl group.

    7-Heptadecanone: A ketone with a similar structure but with a longer carbon chain.

    7-Pentadecanol: The corresponding alcohol of 7-Pentadecanone.

Uniqueness: this compound is unique due to its specific position of the carbonyl group, which imparts distinct chemical reactivity and physical properties compared to its analogs. Its ability to participate in a variety of chemical reactions makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

pentadecan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O/c1-3-5-7-9-10-12-14-15(16)13-11-8-6-4-2/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXXXYMMZBAUSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303478
Record name 7-Pentadecanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6064-38-6
Record name 7-Pentadecanone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158499
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Pentadecanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-PENTADECANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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